molecular formula C10H11ClN2O3 B14311382 N-(4-Chloro-3-nitrophenyl)-N-ethylacetamide CAS No. 116489-99-7

N-(4-Chloro-3-nitrophenyl)-N-ethylacetamide

Cat. No.: B14311382
CAS No.: 116489-99-7
M. Wt: 242.66 g/mol
InChI Key: NKUBUAFRFMCCPJ-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-nitrophenyl)-N-ethylacetamide is an organic compound characterized by the presence of a chloro and nitro group on a phenyl ring, along with an ethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-nitrophenyl)-N-ethylacetamide typically involves the reaction of 4-chloro-3-nitroaniline with ethyl acetate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a solvent such as ethanol, followed by purification steps to isolate the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques ensures the efficient production of the compound on an industrial scale .

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-nitrophenyl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound’s chloro and nitro groups play a crucial role in its reactivity and biological activity. For instance, the nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chloro-3-nitrophenyl)-N-ethylacetamide is unique due to the presence of the ethylacetamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .

Properties

CAS No.

116489-99-7

Molecular Formula

C10H11ClN2O3

Molecular Weight

242.66 g/mol

IUPAC Name

N-(4-chloro-3-nitrophenyl)-N-ethylacetamide

InChI

InChI=1S/C10H11ClN2O3/c1-3-12(7(2)14)8-4-5-9(11)10(6-8)13(15)16/h4-6H,3H2,1-2H3

InChI Key

NKUBUAFRFMCCPJ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])C(=O)C

Origin of Product

United States

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